molecular formula C29H24Cl2N2O5S B11980699 Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11980699
M. Wt: 583.5 g/mol
InChI Key: FVNKAMGWQJMMMW-OEAKJJBVSA-N
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Description

Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound with a complex structure It features multiple functional groups, including a thiazolopyrimidine core, furyl and methoxyphenyl substituents, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Furyl and Methoxyphenyl Groups: These groups can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furyl and methoxyphenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furyl group could lead to the formation of a furanone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. It could be used in drug discovery and development programs to identify new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis pathways. If it has anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: Lacks the 7-methyl group.

    Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide: Has a carboxamide group instead of a carboxylate ester.

Uniqueness

The uniqueness of Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific combination of functional groups and its potential biological activity. The presence of the thiazolopyrimidine core, along with the furyl and methoxyphenyl substituents, gives it unique chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C29H24Cl2N2O5S

Molecular Weight

583.5 g/mol

IUPAC Name

propan-2-yl (2E)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24Cl2N2O5S/c1-15(2)37-28(35)24-16(3)32-29-33(26(24)17-8-10-18(36-4)11-9-17)27(34)23(39-29)14-19-12-13-22(38-19)20-6-5-7-21(30)25(20)31/h5-15,26H,1-4H3/b23-14+

InChI Key

FVNKAMGWQJMMMW-OEAKJJBVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Origin of Product

United States

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